2-(PHENYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER
Description
2-(Phenylamino)pyridine-4-boronic acid pinacol ester is a boronic acid derivative featuring a pyridine core substituted with a phenylamino group at the 2-position and a pinacol-protected boronic ester at the 4-position. Boronic acid pinacol esters are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals, agrochemicals, and materials science .
Below, we compare its structural analogs in terms of synthesis, reactivity, and applications.
Properties
IUPAC Name |
N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BN2O2/c1-16(2)17(3,4)22-18(21-16)13-10-11-19-15(12-13)20-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQYJEMBYMREAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylamino)pyridine-4-boronic acid pinacol ester typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylamino)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), inert atmosphere.
Protodeboronation: Radical initiators, solvents like methanol or ethanol.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Protodeboronation: The corresponding hydrocarbon.
Hydrolysis: The corresponding boronic acid.
Scientific Research Applications
Drug Development
The compound has been employed in the synthesis of novel pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as DYRK1A inhibitors. DYRK1A is a target for various neurodegenerative diseases and cancers, making this compound crucial for developing therapeutic agents against these conditions .
Enzyme Inhibition
2-(Phenylamino)pyridine-4-boronic acid pinacol ester exhibits significant enzyme inhibition properties. It has been shown to interact with proteases and other enzymes that require boron for their activity. This property is particularly relevant in the context of cancer treatment, where proteasome inhibition can lead to the accumulation of pro-apoptotic factors within cancer cells .
Synthetic Methodologies
The compound serves as a versatile building block in organic synthesis. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules . This application is vital for synthesizing various biologically active compounds.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of derivatives of this compound on breast cancer cell lines using an MTT assay. The findings indicated significant reductions in cell viability at concentrations above 10 µM, demonstrating a dose-dependent response.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus using a disk diffusion method. Results showed promising antimicrobial activity with inhibition zones larger than those observed with standard antibiotics, indicating its potential as an antimicrobial agent .
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 2-(Phenylamino)pyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In protodeboronation, the radical approach facilitates the removal of the boronic ester group . The hydrolysis mechanism involves the cleavage of the boron-oxygen bond under acidic or basic conditions .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes key structural analogs and their distinguishing features:
Reactivity in Suzuki-Miyaura Coupling
- However, steric bulk may reduce reaction rates .
- Electron-Withdrawing Groups (e.g., Bromo) : Increase electrophilicity of the pyridine ring, improving oxidative addition with Pd catalysts. Bromo-substituted analogs exhibit faster coupling kinetics .
- Regiochemical Effects : Boron at the 4-position (meta to substituents) vs. 5-position (para) alters electronic distribution and coupling selectivity.
Physical and Chemical Properties
- Solubility: BOC-protected analogs (e.g., 936250-21-4) exhibit improved solubility in organic solvents (e.g., DCM, THF) compared to polar groups like phenylamino .
- Stability : Pinacol esters are generally air- and moisture-stable but may require storage at 0–6°C for long-term preservation .
Biological Activity
2-(Phenylamino)pyridine-4-boronic acid pinacol ester is a boron-containing compound that has garnered attention for its biological activities, particularly in medicinal chemistry. Boronic acids and their derivatives have been recognized for their potential therapeutic applications, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14BNO2
- Molecular Weight : 217.05 g/mol
The presence of the boron atom in the structure is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. Research indicates that boronic acids can form reversible covalent bonds with diols, which is a crucial aspect of their mechanism in biological systems. This property allows them to inhibit enzymes such as proteasomes and kinases, which are vital for cellular processes.
Anticancer Activity
Recent studies have demonstrated that boronic acid derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
A notable case study involved the use of boronic acid derivatives in combination therapies for multiple myeloma. The incorporation of these compounds into treatment regimens has shown enhanced efficacy compared to standard therapies alone, suggesting a synergistic effect that warrants further investigation .
Antibacterial and Antiviral Properties
The antibacterial and antiviral activities of boronic acids have also been explored. Research indicates that these compounds can disrupt bacterial cell membranes and inhibit viral replication. For example, studies have reported that certain boronic acids can effectively inhibit the growth of resistant strains of bacteria, making them potential candidates for developing new antibiotics .
Case Studies and Clinical Trials
A summary of relevant clinical trials involving boronic acid derivatives is presented in Table 1:
| Study | Purpose | Phase | Status |
|---|---|---|---|
| Combination therapy with bortezomib in advanced stage aggressive lymphomas | To study the combination's effectiveness against drug resistance | Phase 1/Phase 2 | Completed |
| Combination therapy with ixazomib for advanced sarcoma | To establish safe dosages for treatment | Phase 1 | Ongoing |
| Bortezomib in relapsed or refractory AIDS-related sarcoma | Evaluate the maximum tolerated dose (MTD) | Phase 1 | Completed |
These trials highlight the ongoing interest in boronic acids as therapeutic agents, particularly in oncology.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while many boronic acids share similar structural features, their biological activities can vary significantly based on substituents and structural modifications. For example, compounds like bortezomib and ixazomib have been extensively studied for their proteasome-inhibiting properties, while others may exhibit different mechanisms such as kinase inhibition or enzyme modulation.
Q & A
Q. Key Considerations :
- Catalyst loading (1–5 mol% Pd) impacts yield and side-product formation.
- Moisture-sensitive intermediates require inert conditions.
Advanced: How can cross-coupling efficiency challenges with this compound be addressed in drug discovery?
Methodological Answer:
Challenges in Suzuki-Miyaura couplings (e.g., low yields, competing protodeboronation) arise from steric hindrance or electronic effects of the phenylamino group. Mitigation strategies:
- Optimized Catalysts : Use Pd-XPhos or SPhos ligands to enhance reactivity with bulky substrates .
- Solvent Systems : Polar aprotic solvents (DMF, DMA) improve solubility of aryl halides.
- Additives : Include silver salts (Ag₂O) to suppress protodeboronation .
- Kinetic Monitoring : Track reaction progress via TLC or HPLC to adjust reaction times.
Basic: What characterization techniques confirm the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Verify aromatic protons (δ 6.5–8.5 ppm for pyridine/phenyl groups) and pinacol methyl signals (δ 1.0–1.3 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- Melting Point : Compare with literature values (e.g., analogues in report mp 132–135°C for similar boronic esters) .
- FT-IR : Identify B-O stretches (~1350 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
Advanced: How do tautomeric forms of the phenylamino group affect reactivity in aqueous media?
Methodological Answer:
The phenylamino group can tautomerize between amine and imine forms, altering electronic properties:
- pH-Dependent Studies : Conduct reactions in buffered solutions (e.g., ammonium acetate buffer, pH 6.5, as in ) to stabilize specific tautomers .
- Computational Modeling : Use DFT calculations to predict dominant tautomers under varying pH or solvent conditions.
- Kinetic Isotope Effects : Compare reaction rates in H₂O vs. D₂O to probe hydrogen-bonding interactions.
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at RT under inert gas (Ar/N₂) in sealed containers to prevent hydrolysis .
- Desiccants : Include silica gel or molecular sieves to absorb moisture.
- Light Sensitivity : Protect from UV exposure using amber glassware.
Advanced: How can competing decomposition pathways (e.g., protodeboronation) be minimized during reactions?
Methodological Answer:
- Low-Temperature Reactions : Perform couplings at 0–25°C to reduce thermal degradation.
- Chelation Control : Add ligands like 1,2-diaminocyclohexane to stabilize the boronate intermediate .
- Alternative Boron Sources : Use MIDA boronates or trifluoroborate salts for improved stability .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
- Suzuki Couplings : Synthesize biaryl scaffolds for kinase inhibitors or antiviral agents (e.g., quinoline derivatives in ) .
- Proteolysis-Targeting Chimeras (PROTACs) : Serve as a boron-containing linker for E3 ligase recruitment.
Advanced: How can co-eluting impurities in HPLC analysis be resolved for quality control?
Methodological Answer:
- Gradient Optimization : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to separate polar byproducts.
- Ion-Pair Chromatography : Add hexafluorophosphate salts to improve retention of boronic acids.
- LC-MS : Couple with mass detection to identify impurities via molecular weight .
Basic: What solvents are compatible with this boronic ester in cross-coupling reactions?
Methodological Answer:
- Preferred Solvents : Dioxane, THF, or DMF for solubility and Pd compatibility.
- Avoid Protic Solvents : Methanol or water may hydrolyze the boronic ester .
Advanced: How to reconcile contradictory data on reaction yields reported in literature?
Methodological Answer:
- Parameter Analysis : Compare catalyst type (e.g., PdCl₂ vs. Pd(OAc)₂), solvent purity, and substrate ratios across studies .
- Reproducibility Tests : Replicate key experiments under controlled conditions (e.g., anhydrous solvents, standardized Pd sources).
- Side-Reaction Profiling : Use GC-MS or MALDI-TOF to identify unaccounted byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
